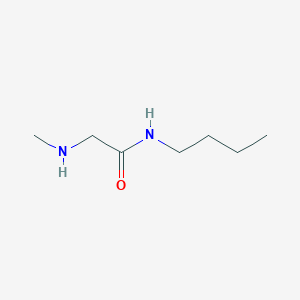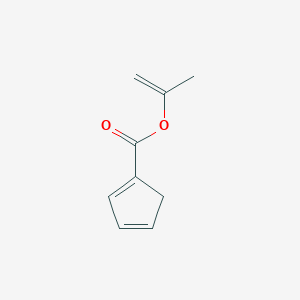
3-Triisopropylsilyloxy-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Triisopropylsiloxy)benzaldehyde: is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring substituted with a triisopropylsiloxy group and an aldehyde functional group. This compound is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of 3-(Triisopropylsiloxy)toluene: One common method involves the oxidation of 3-(triisopropylsiloxy)toluene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to yield 3-(triisopropylsiloxy)benzaldehyde.
Hydrolysis of 3-(Triisopropylsiloxy)benzyl chloride: Another method involves the hydrolysis of 3-(triisopropylsiloxy)benzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(triisopropylsiloxy)benzaldehyde.
Industrial Production Methods: Industrial production of 3-(triisopropylsiloxy)benzaldehyde often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(Triisopropylsiloxy)benzaldehyde can undergo further oxidation to form 3-(triisopropylsiloxy)benzoic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-(triisopropylsiloxy)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in 3-(triisopropylsiloxy)benzaldehyde can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: 3-(Triisopropylsiloxy)benzoic acid.
Reduction: 3-(Triisopropylsiloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Triisopropylsiloxy)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of aromatic aldehydes on cellular processes. It serves as a model compound to investigate the interactions between aldehydes and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Its derivatives are studied for their pharmacological properties.
Industry: In the industrial sector, 3-(triisopropylsiloxy)benzaldehyde is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(triisopropylsiloxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and nucleic acids. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect protein function and cellular signaling pathways. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with nucleic acids, potentially influencing gene expression and DNA repair processes.
Comparación Con Compuestos Similares
Benzaldehyde: The simplest aromatic aldehyde, used as a flavoring agent and in organic synthesis.
3-(Trimethylsiloxy)benzaldehyde: Similar to 3-(triisopropylsiloxy)benzaldehyde but with a trimethylsiloxy group instead of a triisopropylsiloxy group.
4-(Triisopropylsiloxy)benzaldehyde: A positional isomer with the triisopropylsiloxy group at the para position.
Uniqueness: 3-(Triisopropylsiloxy)benzaldehyde is unique due to the presence of the bulky triisopropylsiloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s behavior in chemical reactions and its binding affinity to biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-tri(propan-2-yl)silyloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLKOAGFVCIFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)




![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)


![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)


![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
